molecular formula C16H11ClN4S3 B15213493 3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 84586-84-5

3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B15213493
CAS No.: 84586-84-5
M. Wt: 390.9 g/mol
InChI Key: KDTVVKXQKOXDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a thiadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-mercaptobenzimidazole with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, thiols); conditionssolvent (e.g., ethanol), base (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity, potentially disrupting metal-dependent processes in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Benzoyl-1H-benzimidazol-2-yl)thio)-1-(4-chlorophenyl)ethanol
  • 1H-Benzimidazol-2-yl(phenyl)methanone
  • Quinoxaline derivatives

Uniqueness

Compared to similar compounds, 3-((1H-Benzimidazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione stands out due to its unique combination of structural features, including the benzimidazole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

84586-84-5

Molecular Formula

C16H11ClN4S3

Molecular Weight

390.9 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C16H11ClN4S3/c17-11-7-5-10(6-8-11)14-20-21(16(22)24-14)9-23-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,18,19)

InChI Key

KDTVVKXQKOXDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCN3C(=S)SC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.